Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate
Description
Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate is a carbamate derivative characterized by a piperidine ring substituted with methyl and methylcarbamate groups. Its structure includes a carbamate functional group (-O-(CO)-N-), which is esterified with a methyl group and further modified by an N-methyl and a 1-methylpiperidin-4-ylmethyl substituent. This compound is part of a broader class of carbamates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .
Carbamates like this are often synthesized via reactions between amines and chloroformates or through carbamoylation of alcohols.
Properties
IUPAC Name |
methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-6-4-9(5-7-11)8-12(2)10(13)14-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBSGZKBTRZISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592376-78-7 | |
| Record name | methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of N-methyl-N-[(1-methylpiperidin-4-yl)methyl]amine with Methyl Chloroformate
This one-step method involves the nucleophilic attack of the secondary amine on methyl chloroformate, yielding the target carbamate.
Procedure:
- Reactants: N-methyl-N-[(1-methylpiperidin-4-yl)methyl]amine (1.0 equiv), methyl chloroformate (1.2 equiv).
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine (TEA, 2.0 equiv) to neutralize HCl by-product.
- Conditions: 0–25°C, 4–6 hours under inert atmosphere.
Yield: 75–85% after column chromatography (silica gel, ethyl acetate/hexane).
Key Considerations:
Alternative Route Using Methyl Isocyanate
Methyl isocyanate reacts with the amine to form the carbamate via addition-elimination.
Procedure:
- Reactants: N-methyl-N-[(1-methylpiperidin-4-yl)methyl]amine (1.0 equiv), methyl isocyanate (1.1 equiv).
- Solvent: Acetonitrile or DCM.
- Catalyst: None required; reaction proceeds spontaneously.
- Conditions: 25°C, 12–24 hours.
Yield: 70–78% after recrystallization (ethanol/water).
Challenges:
- Methyl isocyanate’s toxicity necessitates strict safety protocols.
- Competing urea formation if moisture is present.
Multi-Step Synthesis from Piperidine Precursors
Intermediate Synthesis: 1-Methylpiperidin-4-ylmethanol
Step 1: Reduction of 1-methylpiperidine-4-carboxylic acid to 1-methylpiperidin-4-ylmethanol using lithium aluminum hydride (LiAlH₄) in THF.
Step 2: Conversion to the mesylate or tosylate derivative for nucleophilic substitution.
Carbamate Formation
Step 3: Reaction of the mesylate with methylamine followed by carbamoylation:
- Reactants: Mesylate intermediate (1.0 equiv), methylamine (2.0 equiv), methyl chloroformate (1.2 equiv).
- Solvent: DCM.
- Yield: 65–70% over three steps.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Crystallization Optimization
- Polymorph Control: Use of antisolvents (e.g., heptane) to isolate the stable crystalline form.
- Purity: >99.5% achieved via hot filtration and cooling crystallization.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Carbamoylation | 75–85% | >98% | Moderate | High |
| Methyl Isocyanate Route | 70–78% | 95–97% | Low | Moderate |
| Multi-Step Synthesis | 65–70% | >99% | High | Low |
Trade-offs:
- Direct methods favor small-scale synthesis, while multi-step routes suit bulk production despite lower yields.
- Industrial processes prioritize solvent recycling and continuous systems to reduce costs.
Reaction Mechanistic Insights
The carbamoylation proceeds via a nucleophilic acyl substitution mechanism:
- Amine Activation: Deprotonation by TEA enhances nucleophilicity.
- Acyl Transfer: Attack on the carbonyl carbon of methyl chloroformate.
- By-Product Elimination: HCl is neutralized by TEA, driving the reaction forward.
Side Reactions:
- Di-carbamoylation: Mitigated by stoichiometric control.
- Urea Formation: Avoided by anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme inhibition and receptor binding.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate and Analogous Compounds
Solubility and Stability
- This compound : Likely exhibits moderate water solubility due to the polar carbamate group and piperidine nitrogen. The methyl groups may enhance lipid solubility compared to unsubstituted analogs.
- Benzyl N-methyl-N-piperidin-4-ylcarbamate hydrochloride : The hydrochloride salt form () significantly improves aqueous solubility, making it suitable for pharmaceutical formulations .
- 4-Nitrophenyl carbamate () : The nitro group reduces solubility in polar solvents but increases reactivity in nucleophilic environments, useful in prodrug designs .
Biological Activity
Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate is a carbamate compound that has garnered attention for its biological activity, particularly in the realms of enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring, which contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 218.29 g/mol. Its structure allows for interactions with various biological targets, particularly enzymes involved in metabolic processes.
The primary mechanism of action for this compound involves the inhibition of specific enzymes through covalent bonding at their active sites. This inhibition can disrupt biochemical pathways critical for cellular function, making it a valuable tool in both research and potential therapeutic settings.
Key Enzyme Interactions
- Cholinesterases : The compound has been noted for its ability to inhibit cholinesterases, which play a crucial role in neurotransmitter regulation.
- Cytochrome P450 Enzymes : It may also interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.
Biological Effects
Research has indicated that this compound exhibits various biological effects, including:
- Enzyme Inhibition : As mentioned, the compound effectively inhibits key enzymes, which can lead to altered metabolic processes.
- Neurotransmitter Modulation : Due to its interaction with cholinergic systems, it may have implications in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study investigated the compound's effects on cholinesterase activity. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential applications in treating conditions associated with cholinergic dysfunctions. -
Metabolic Impact Assessment :
Another research effort focused on the acute metabolic effects of carbamate compounds similar to this compound. Findings revealed alterations in metabolic rates and liver function markers, highlighting the compound's potential as an endocrine disruptor . -
Therapeutic Potential :
Investigations into the analgesic properties of structurally similar compounds suggest that this compound may possess pain-relief capabilities through its modulation of pain pathways.
Data Summary Table
Q & A
(Basic) What are the established synthetic routes for Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate, and what key reaction conditions influence yield?
Synthesis involves multi-step procedures, often starting with piperidine core functionalization followed by carbamate formation. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution under controlled conditions (e.g., low temperatures, anhydrous solvents) to avoid side reactions . Key steps include:
- Protection/Deprotection : Use of tert-butyl groups to shield reactive amines during intermediate steps.
- Coupling Reactions : Amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Optimization : Reaction time (48–72 hours), temperature (0–5°C for sensitive intermediates), and solvent polarity (e.g., THF for solubility) significantly impact yield .
(Basic) Which analytical techniques are most reliable for characterizing this compound, and how are they applied?
- NMR Spectroscopy : 1H/13C NMR identifies piperidine protons (δ 2.5–3.5 ppm) and carbamate carbonyls (δ 155–160 ppm) .
- Mass Spectrometry (MS) : ESI+ confirms molecular weight (e.g., [M+H]+ at m/z 243) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry using SHELX software for refinement, critical for confirming spatial arrangement .
- HPLC : Validates purity (>95%) with C18 columns and UV detection at 254 nm .
(Advanced) How can researchers resolve discrepancies between in vitro and in vivo biological activity data?
Contradictions may arise from metabolic instability or pH-dependent degradation . Methodological adjustments include:
- Stability Profiling : Incubate the compound in simulated physiological buffers (pH 2–9) and analyze degradation via HPLC .
- Metabolite Identification : Use liver microsomal assays or isotopic labeling (14C/3H) to track biodistribution .
- Orthogonal Assays : Cross-validate results with surface plasmon resonance (SPR) for binding affinity and functional cellular assays (e.g., cAMP modulation) .
(Advanced) What strategies optimize enantiomeric purity during synthesis?
- Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived) for enantioselective synthesis .
- Chiral HPLC : Preparative amylose-based columns separate enantiomers (RSD <1.5% for retention times) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) in tert-butyl methyl ether for kinetic resolution .
(Advanced) How does stability under varying storage conditions impact experimental reproducibility?
The carbamate group hydrolyzes under high humidity (>60% RH) or extreme pH . Best practices:
- Storage : Lyophilize and store at -20°C under argon.
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks with LC-MS monitoring .
- Formulation : Use cyclodextrins (HP-β-CD) to enhance aqueous stability .
(Basic) What protocols validate batch purity for pharmacological studies?
- GC-MS : Quantify volatile impurities (intra-day RSD <0.5%, inter-day <1.0%) .
- Elemental Analysis : Confirm C/H/N ratios (±0.3% deviation) .
- Residual Solvents : Headspace GC adheres to ICH Q3C limits (e.g., DMSO <500 ppm) .
(Advanced) What computational methods predict target interactions?
- Molecular Docking : AutoDock Vina models binding to GPCRs or kinases, validated with MD simulations (NAMD, 100 ns trajectories) .
- QSAR Models : Built using IC50 data to predict bioactivity of derivatives.
- DFT Calculations : Optimize ligand geometry (B3LYP/6-31G*) and cross-reference with crystallographic data (PDB) .
(Advanced) How to address solubility challenges in aqueous assays?
- Co-solvents : Use DMSO (≤0.1% v/v) with sonication for uniform dispersion .
- Cyclodextrins : HP-β-CD inclusion complexes enhance solubility (validate via phase-solubility studies) .
- Micellar Systems : Tween-80 formulations monitored by DLS for particle size (<200 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
